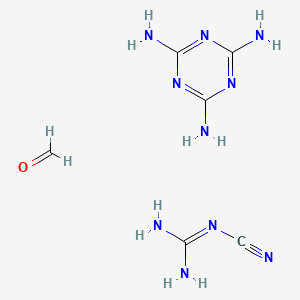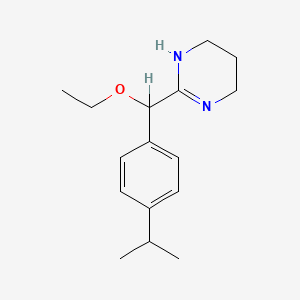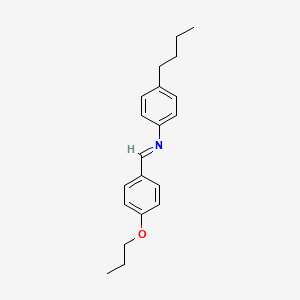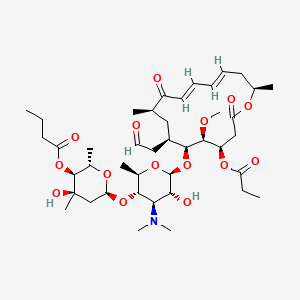
Midecamycin A4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Midecamycin A4 is a naturally occurring 16-membered macrolide antibiotic. It is synthesized from the bacterium Streptomyces mycarofaciens. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. It is used to treat various infections, including those in the respiratory tract, skin, and soft tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Midecamycin A4 is typically produced through fermentation using Streptomyces mycarofaciens. The fermentation broth is filtered using a ceramic-film filter, followed by extraction and phase inversion. The phase inversion liquid is then crystallized, and the crystals are dried to obtain high-purity midecamycin .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation, followed by a series of purification steps to ensure high purity. The process includes the use of zinc sulfate and potassium ferrocyanide for filtration, extraction, and crystallization under basic conditions .
Análisis De Reacciones Químicas
Types of Reactions
Midecamycin A4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified antibacterial properties. These derivatives are often studied for their enhanced activity and reduced side effects .
Aplicaciones Científicas De Investigación
Midecamycin A4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: this compound is used to study bacterial protein synthesis and resistance mechanisms.
Medicine: It is used in the treatment of bacterial infections, particularly those caused by Gram-positive bacteria.
Industry: This compound is used in the pharmaceutical industry for the development of new antibiotics and antibacterial agents
Mecanismo De Acción
Midecamycin A4 exerts its antibacterial effects by inhibiting bacterial protein synthesis. It targets the 50S ribosomal subunit, preventing peptide bond formation and translocation during protein synthesis. This inhibition leads to the cessation of bacterial growth and replication .
Comparación Con Compuestos Similares
Midecamycin A4 is part of the macrolide class of antibiotics, which includes other compounds such as erythromycin, oleandomycin, spiramycin, and josamycin. Compared to these compounds, this compound has a unique acetoxy group substitution on the 16-membered ring, which contributes to its distinct antibacterial properties .
List of Similar Compounds
- Erythromycin
- Oleandomycin
- Spiramycin
- Josamycin
- Rokitamycin
- Miocamycin
This compound stands out due to its specific structural modifications, which enhance its activity against certain bacterial strains and reduce its side effects .
Propiedades
Número CAS |
36083-82-6 |
|---|---|
Fórmula molecular |
C42H67NO15 |
Peso molecular |
826.0 g/mol |
Nombre IUPAC |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate |
InChI |
InChI=1S/C42H67NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-28,30,34-41,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |
Clave InChI |
NLUFZUPOQMATMY-VPLIJDJMSA-N |
SMILES isomérico |
CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H](C(=O)/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)CC)C)C)CC=O)C)C |
SMILES canónico |
CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(=O)C=CC=CCC(OC(=O)CC(C3OC)OC(=O)CC)C)C)CC=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



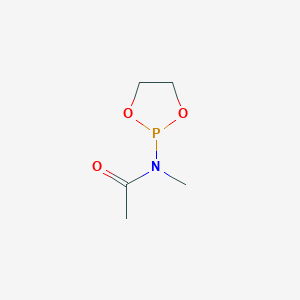


![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)

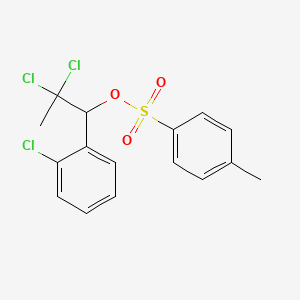
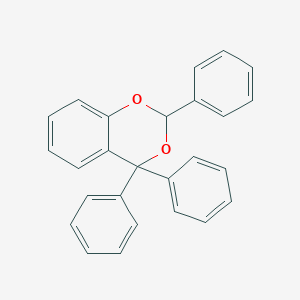

![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
